molecular formula C11H17Cl2N B1432942 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-95-4

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1432942
CAS RN: 1219455-95-4
M. Wt: 234.16 g/mol
InChI Key: UUWXNLBFHSYXAW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (also known as 3-Chlorophenyl-3-methylbutan-1-amine hydrochloride or CMPB) is a synthetic compound used in scientific research. It is a white crystalline powder that is soluble in water and typically used in laboratory experiments. CMPB is a chiral molecule with two enantiomers, (R)-CMPB and (S)-CMPB, which have been studied for their potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of β-Aminoketones : 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, similar in structure to 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, have been synthesized using the Mannich reaction, which is significant in the field of organic chemistry (Makarova et al., 2002).
  • Derivatization of Cathinones : Cathinone derivatives, including those with structures analogous to this compound, have been identified and modified for various applications, demonstrating the adaptability of such compounds in chemical research (Nycz et al., 2016).

Chemical Interactions and Properties

  • Study of Monoamine Oxidase-B Inactivators : Research on compounds like 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, which is structurally similar to this compound, highlights the importance of these compounds in studying enzyme interactions, particularly with monoamine oxidase B (Ding & Silverman, 1993).
  • Electron Capture Determination : The method for determining compounds like propoxyphene, which shares functional group similarities with this compound, illustrates the utility of these compounds in analytical chemistry (Maynard et al., 1973).

Synthesis of Novel Compounds

  • Creation of Novel Quinolines : Synthesis of novel compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, using methods similar to those for synthesizing this compound, is a testament to the versatility of these compounds in creating new chemical entities (Fatma et al., 2017).

Pharmacological Research

  • Pharmacological Activity of Enantiomers : The study of enantiomers of compounds like 3-(p-chlorophenyl)-4-aminobutanoic acid, which is structurally related to this compound, is crucial in understanding the pharmacological differences in chiral molecules (Witczuk et al., 1980).

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is the serotonin receptors, specifically the 5-HT(1A) and 5-HT(2A) receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep among other functions.

Mode of Action

This compound interacts with its targets by acting as a ligand for the serotonin receptors . This interaction can result in changes in the receptor’s activity, potentially influencing the transmission of signals within the nervous system.

properties

IUPAC Name

1-(3-chlorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXNLBFHSYXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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